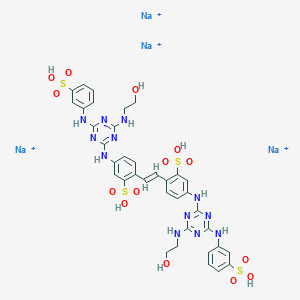
Fluorescent Brightener 251
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent Brightener 251 is a useful research compound. Its molecular formula is C36H32N12Na4O14S4 and its molecular weight is 1076.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photopolymerization Applications
FB-251 serves as an effective photoinitiator in polymerization processes, particularly under visible light. Its ability to absorb light efficiently allows it to initiate free-radical polymerizations in various formulations.
Case Studies
- Water-Based Coatings : Research indicates that FB-251 can be incorporated into water-based acrylate formulations, resulting in high-performance coatings with enhanced durability and stability under UV light exposure .
- Hydrogel Synthesis : FB-251 has been utilized in the synthesis of hydrogels through LED-assisted polymerization, demonstrating its versatility in creating materials with specific mechanical properties .
Material Science Applications
In material science, FB-251 is applied to enhance the optical properties of various substrates.
Optical Brightening
FB-251 is primarily known for its role as an optical brightener in textiles and paper products. It works by absorbing UV light and re-emitting it as visible blue light, thereby making materials appear whiter and brighter.
Case Studies
- Textile Industry : The incorporation of FB-251 in textile treatments significantly improves fabric brightness and colorfastness, leading to enhanced aesthetic appeal .
- Paper Products : In the paper industry, FB-251 is used to improve the whiteness of paper products, which is crucial for printing applications .
Environmental Monitoring
The detection of fluorescent brighteners like FB-251 in environmental samples has gained attention due to their potential ecological impacts.
Detection Methods
Recent studies have developed methods for detecting FB-251 in food and agricultural products, highlighting its prevalence and the need for monitoring its levels due to possible toxicity .
Case Studies
- Ecotoxicology : Research has shown that fluorescent brighteners can affect aquatic organisms, necessitating studies on their environmental fate and toxicity profiles .
Summary of Properties and Applications
| Property/Aspect | Details |
|---|---|
| Chemical Structure | C36H32N12Na4O14S4 |
| Appearance | White powder |
| Main Applications | Photoinitiator in polymerizations, optical brightening |
| Key Industries | Textile, Paper, Coatings |
| Environmental Concerns | Potential toxicity in aquatic environments |
Propriétés
IUPAC Name |
tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N12O14S4.4Na/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFMGCMMKUMIN-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N12Na4O14S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














